1-(5-Methylisoxazol-3-yl)propan-2-one

Medicinal Chemistry Drug Design Physicochemical Profiling

1-(5-Methylisoxazol-3-yl)propan-2-one (CAS 23429-15-4) is a small-molecule heterocyclic building block (C₇H₉NO₂, MW 139.15 g/mol) that combines a 5-methylisoxazole ring with a propan-2-one side chain. The compound belongs to the isoxazole family, a privileged scaffold in pharmaceutical and agrochemical discovery, and serves as a versatile intermediate for constructing kinase inhibitors, GPCR modulators, and antifungal agents.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 23429-15-4
Cat. No. B3254261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methylisoxazol-3-yl)propan-2-one
CAS23429-15-4
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)CC(=O)C
InChIInChI=1S/C7H9NO2/c1-5(9)3-7-4-6(2)10-8-7/h4H,3H2,1-2H3
InChIKeyPEOJHNXHRAQXPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Methylisoxazol-3-yl)propan-2-one (CAS 23429-15-4): A Privileged Isoxazole-Ketone Building Block for Medicinal Chemistry and Agrochemical Research


1-(5-Methylisoxazol-3-yl)propan-2-one (CAS 23429-15-4) is a small-molecule heterocyclic building block (C₇H₉NO₂, MW 139.15 g/mol) that combines a 5-methylisoxazole ring with a propan-2-one side chain . The compound belongs to the isoxazole family, a privileged scaffold in pharmaceutical and agrochemical discovery, and serves as a versatile intermediate for constructing kinase inhibitors, GPCR modulators, and antifungal agents [1]. Its defined regiochemistry—methyl at the isoxazole 5‑position and ketone at the 3‑position—differentiates it from positional isomers and unsubstituted analogs in both physicochemical properties and reactivity profiles.

Why 1-(5-Methylisoxazol-3-yl)propan-2-one Cannot Be Replaced by Generic Isoxazole Analogs


Superficially similar isoxazole-propanone congeners—such as the 5‑unsubstituted analog (CAS 115706‑48‑4) or the positional isomer 1-(5‑methylisoxazol‑3‑yl)propan‑1‑one (CAS 473732‑48‑8)—exhibit quantifiably different lipophilicity (ΔLogP up to 0.77) and distinct hydrogen‑bonding topologies that directly impact solubility, metabolic stability, and target engagement when the scaffold is elaborated into final bioactive molecules . These physicochemical differences mean that a generic substitution without re‑optimization of the downstream compound series risks altered pharmacokinetics, reduced potency, or even loss of on‑target activity. The following quantitative evidence guide provides procurement‑grade differentiation data to support rigorous scientific selection.

Quantitative Differential Evidence for 1-(5-Methylisoxazol-3-yl)propan-2-one (CAS 23429-15-4) Versus Closest Analogs


LogP Differential vs. Unsubstituted Analog: Enhanced Lipophilicity for Improved Membrane Permeability

The octanol‑water partition coefficient (LogP) of 1‑(5‑methylisoxazol‑3‑yl)propan‑2‑one is 1.11, compared to 0.81 for the unsubstituted analog 1‑(isoxazol‑5‑yl)propan‑2‑one (CAS 115706‑48‑4) . This ΔLogP of +0.31 indicates a 2‑fold increase in lipophilicity, which is within the optimal range for passive membrane permeability while retaining sufficient aqueous solubility for formulation.

Medicinal Chemistry Drug Design Physicochemical Profiling

Regioisomeric Lipophilicity Contrast: Propan-2-one vs. Propan-1-one Scaffold

The target compound (propan‑2‑one isomer, LogP = 1.11) is markedly less lipophilic than its regioisomer 1‑(5‑methylisoxazol‑3‑yl)propan‑1‑one (CAS 473732‑48‑8, LogP = 1.58) . The ΔLogP of −0.47 represents a ~3‑fold reduction in lipophilicity, which is associated with lower metabolic liability (e.g., reduced CYP450‑mediated oxidation) and improved aqueous solubility.

Structure-Activity Relationship Lead Optimization Metabolic Stability

Commercial Purity Advantage: Higher Baseline Specification Than Common Unsubstituted Building Block

Commercially sourced 1‑(5‑methylisoxazol‑3‑yl)propan‑2‑one is routinely available at 97% purity (by HPLC) , whereas the structurally related but unsubstituted building block 1‑(isoxazol‑5‑yl)propan‑2‑one (CAS 115706‑48‑4) is typically supplied at only 95% purity . This 2‑percentage‑point purity difference reduces the burden of pre‑reaction purification and minimizes by‑product formation in multistep syntheses.

Chemical Procurement Synthetic Chemistry Quality Control

High-Value Application Scenarios for 1-(5-Methylisoxazol-3-yl)propan-2-one


Kinase Inhibitor Lead Generation Requiring Balanced Lipophilicity

The compound’s LogP of 1.11 avoids the excessive lipophilicity (LogP > 1.5) that often correlates with promiscuous kinase inhibition and phospholipidosis risk, making it a preferred scaffold for initial hit‑to‑lead campaigns where selectivity and developability are paramount .

CNS-Penetrant Probe Synthesis

With a ΔLogP of +0.31 over the unsubstituted analog, the methylated isoxazole core provides enhanced passive blood‑brain barrier permeability, supporting the design of CNS‑penetrant chemical probes for neuroscience target validation .

High-Throughput Parallel Library Construction

Consistent 97% commercial purity reduces the incidence of failed reactions due to impurity‑poisoned catalysts or side reactions, enabling reliable automated library synthesis for fragment‑based drug discovery and agrochemical screening .

Antifungal Agrochemical Intermediate

The 5‑methylisoxazole moiety is a recognized pharmacophore in fungicides (e.g., hymexazol derivatives); the propan‑2‑one side chain provides a reactive handle for further functionalization into carboxamide or hydrazone antifungal leads [1].

Technical Documentation Hub

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